molecular formula C19H17Cl2NO4S B5254253 5,7-DICHLOROQUINOLIN-8-YL 4-BUTOXYBENZENE-1-SULFONATE

5,7-DICHLOROQUINOLIN-8-YL 4-BUTOXYBENZENE-1-SULFONATE

Cat. No.: B5254253
M. Wt: 426.3 g/mol
InChI Key: VSEZHKJLIFCQFX-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring, and a 4-butoxybenzene-1-sulfonate group attached to the 8th position

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-butoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4S/c1-2-3-11-25-13-6-8-14(9-7-13)27(23,24)26-19-17(21)12-16(20)15-5-4-10-22-18(15)19/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEZHKJLIFCQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the chlorination of 8-hydroxyquinoline to introduce chlorine atoms at the 5th and 7th positions. This is followed by the sulfonation of the quinoline ring to attach the 4-butoxybenzene-1-sulfonate group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Chemical Reactions Analysis

5,7-Dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: Quinoline derivatives, including this compound, are being investigated for their potential use in the treatment of diseases such as cancer and Alzheimer’s disease.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5,7-dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the suppression of cell proliferation and the induction of cell death in cancer cells .

Comparison with Similar Compounds

5,7-Dichloroquinolin-8-yl 4-butoxybenzene-1-sulfonate can be compared with other similar compounds, such as:

    5,7-Dichloro-8-hydroxyquinoline: This compound has similar structural features but lacks the 4-butoxybenzene-1-sulfonate group. It is known for its antimicrobial properties.

    5,7-Diiodo-8-hydroxyquinoline: This derivative contains iodine atoms instead of chlorine and has been studied for its potential use in medical imaging.

    5-Chloro-8-hydroxyquinoline: This compound has only one chlorine atom and is used as an antiseptic and disinfectant.

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